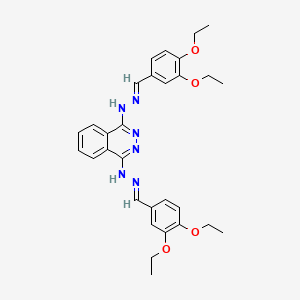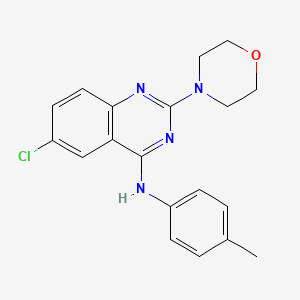
6-Chloro-N-(4-methylphenyl)-2-(morpholin-4-yl)quinazolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-morpholino-N-(p-tolyl)quinazolin-4-amine typically involves the reaction of 6-chloro-4-quinazolinamine with p-toluidine and morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
化学反应分析
Types of Reactions
6-Chloro-2-morpholino-N-(p-tolyl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazoline ring, leading to the formation of different analogs.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can have different biological activities and applications .
科学研究应用
6-Chloro-2-morpholino-N-(p-tolyl)quinazolin-4-amine has several scientific research applications, including:
作用机制
The mechanism of action of 6-chloro-2-morpholino-N-(p-tolyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation, thereby exerting its anticancer effects .
相似化合物的比较
Similar Compounds
Similar compounds include other quinazoline derivatives such as:
- 6-Chloro-2-methylquinazolin-4-amine
- 6-Chloro-2-phenylquinazolin-4-amine
- 6-Chloro-2-(4-morpholinyl)quinazolin-4-amine
Uniqueness
What sets 6-chloro-2-morpholino-N-(p-tolyl)quinazolin-4-amine apart from other similar compounds is its unique combination of functional groups, which can result in distinct biological activities and applications. The presence of the morpholino and p-tolyl groups can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for research and development .
属性
CAS 编号 |
89218-46-2 |
|---|---|
分子式 |
C19H19ClN4O |
分子量 |
354.8 g/mol |
IUPAC 名称 |
6-chloro-N-(4-methylphenyl)-2-morpholin-4-ylquinazolin-4-amine |
InChI |
InChI=1S/C19H19ClN4O/c1-13-2-5-15(6-3-13)21-18-16-12-14(20)4-7-17(16)22-19(23-18)24-8-10-25-11-9-24/h2-7,12H,8-11H2,1H3,(H,21,22,23) |
InChI 键 |
YIADAIXIHHACRU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC3=C2C=C(C=C3)Cl)N4CCOCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



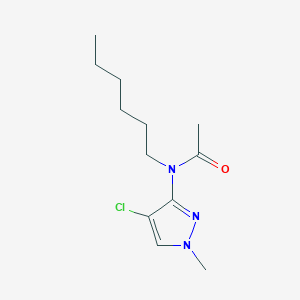
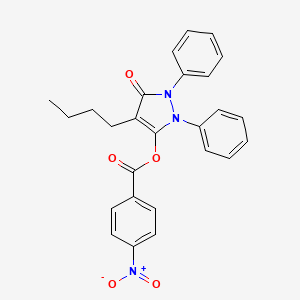
![1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylicacid, 4-amino-1-methyl-](/img/structure/B15213898.png)
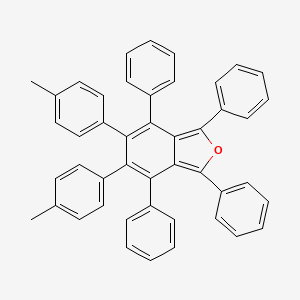
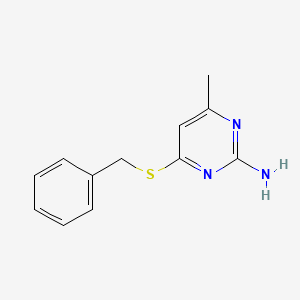
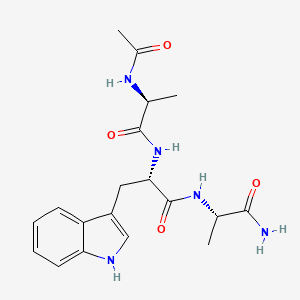
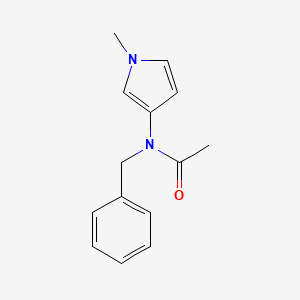
![3,7-Dimethyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B15213930.png)
![5-[1-(4-Methylphenoxy)ethyl]-N-phenyl-1,3,4-oxadiazol-2-amine](/img/structure/B15213938.png)
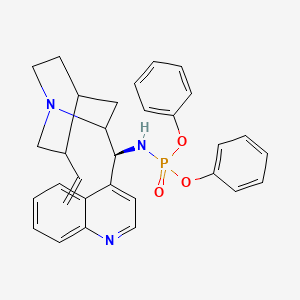
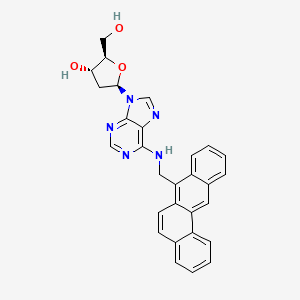
![4,6-Diphenyl[1,2]thiazolo[5,4-d]pyrimidin-3(2H)-one](/img/structure/B15213956.png)
